

meta-analysis of clinical trials on fracture reduction with etidronic acid versus placebo

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Etidronate vs. Placebo for Fracture Reduction: A Meta-Analysis of Clinical Trials

A comprehensive meta-analysis of randomized controlled trials reveals that cyclical **etidronic acid** therapy is effective in reducing the incidence of vertebral fractures in postmenopausal women with established osteoporosis. However, the evidence does not support a significant reduction in non-vertebral fractures. This guide provides a detailed comparison of **etidronic acid** versus placebo, summarizing quantitative data from key meta-analyses and outlining the experimental protocols of the included clinical trials.

Quantitative Data Summary

The following tables summarize the key findings from a major Cochrane systematic review and other meta-analyses comparing the efficacy of cyclical **etidronic acid** with placebo in reducing fracture rates in postmenopausal women.

Table 1: Effect of Etidronic Acid on Vertebral Fracture Incidence

Outcome	Etidronic Acid Group	Placebo Group	Relative Risk (95% CI)
Vertebral Fractures	5.9%	10%	0.60 (0.41 to 0.88)[1] [2]



Table 2: Effect of Etidronic Acid on Non-Vertebral Fracture Incidence

Outcome	Etidronic Acid Group	Placebo Group	Relative Risk (95% CI)
Non-Vertebral Fractures	11.1%	11.3%	1.00 (0.68 to 1.42)[1]
Hip Fractures	1.7%	1.4%	Not Significant[2]

Experimental Protocols

The clinical trials included in these meta-analyses largely followed a standardized protocol for the administration of **etidronic acid** and the assessment of outcomes.

Patient Population

The studies primarily enrolled postmenopausal women. The meta-analyses often stratified the results based on the participants' baseline risk of fracture, distinguishing between primary prevention (women with low bone density but no prior fractures) and secondary prevention (women with a history of vertebral fractures).[3][4][5]

Treatment Regimen

Etidronic acid was administered in a cyclical regimen to minimize the risk of impaired bone mineralization.[3] The most common protocol was:

- Etidronic Acid: 400 mg daily for 14 days.
- Followed by: A 76-day period of no etidronate treatment, during which patients typically received calcium supplements (e.g., 500 mg daily).
- This 90-day cycle was repeated for the duration of the trial, which was typically two to three years.[3]

The placebo group received a placebo tablet instead of **etidronic acid** but followed the same cyclical schedule and also received calcium supplementation.

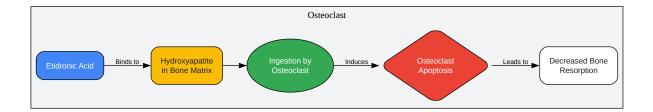


Fracture Assessment

The primary outcome in these trials was the incidence of new fractures. Vertebral fractures were typically identified and confirmed through radiographic imaging of the spine performed at baseline and at regular intervals throughout the study. Non-vertebral fractures were usually self-reported by the patients and subsequently confirmed by radiographic evidence.

Signaling Pathway and Experimental Workflow

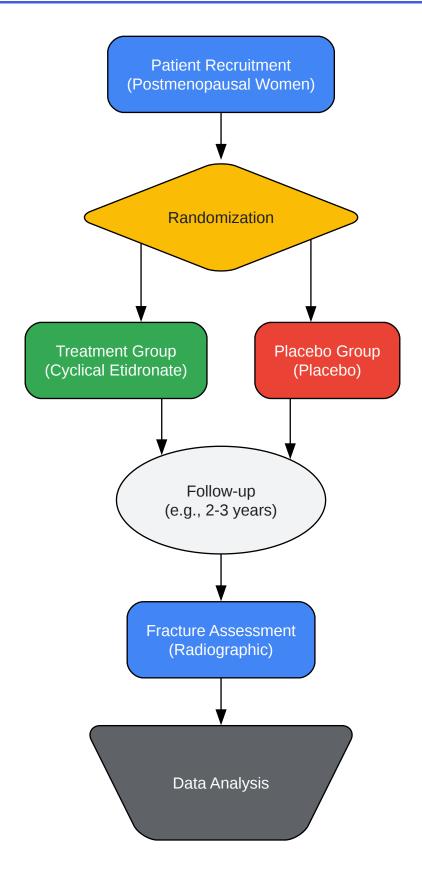
The following diagrams illustrate the mechanism of action of **etidronic acid** and the typical workflow of the clinical trials and the meta-analysis process.



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Caption: Mechanism of action of **etidronic acid** in inhibiting bone resorption.

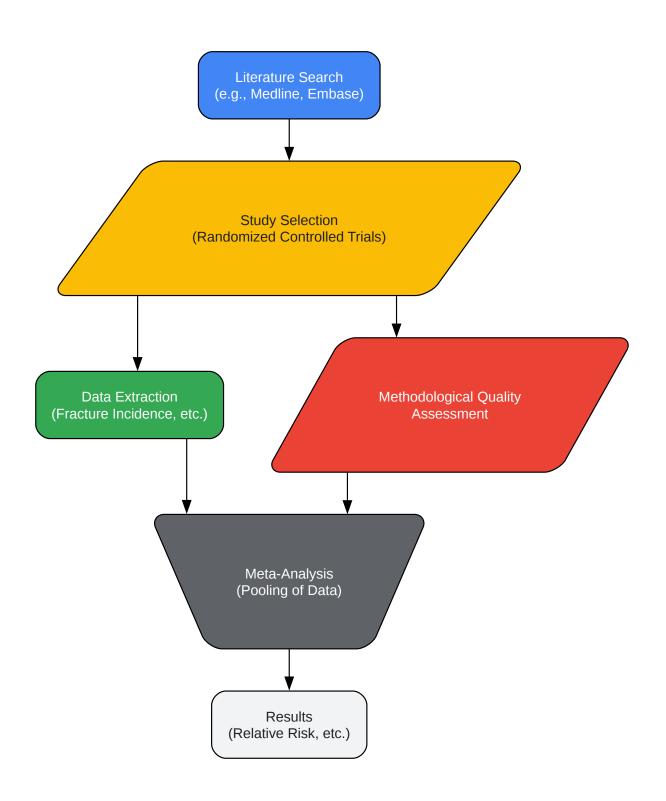




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Caption: Typical workflow of a randomized controlled trial on etidronic acid.





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Caption: Logical workflow of a meta-analysis of clinical trials.



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